
4-(2-Phenylethenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
4-(2-Phenylethenyl)-1,3-thiazol-2-amine, commonly known as PETT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PETT belongs to the family of thiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of PETT is not fully understood. However, it has been proposed that PETT exerts its biological activities by modulating various signaling pathways. PETT has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cell growth and survival. PETT has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Moreover, PETT has been reported to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
PETT has been shown to have several biochemical and physiological effects. PETT has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-cancer properties. PETT has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, PETT has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models. PETT has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
PETT has several advantages for lab experiments. PETT is relatively easy to synthesize and purify, which makes it readily available for research purposes. Moreover, PETT has been reported to have low toxicity, which allows for higher concentrations to be used in experiments. However, PETT has some limitations for lab experiments. PETT is relatively unstable in aqueous solutions, which may limit its use in some experiments. Moreover, PETT has low solubility in water, which may require the use of organic solvents for some experiments.
Zukünftige Richtungen
For research on PETT include the evaluation of its efficacy and safety in clinical trials. Moreover, the mechanism of action of PETT needs to be further elucidated to understand its biological activities fully. Additionally, the development of novel PETT derivatives with improved pharmacological properties may enhance its therapeutic potential. Finally, the exploration of PETT as a potential lead compound for the development of new drugs for the treatment of various diseases is an exciting area of research.
Conclusion:
In conclusion, PETT is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PETT has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. PETT has several advantages for lab experiments, including ease of synthesis and low toxicity. However, PETT has some limitations, such as low solubility in water. Future research on PETT should focus on evaluating its efficacy and safety in clinical trials, elucidating its mechanism of action, developing novel derivatives, and exploring its potential as a lead compound for drug development.
Wissenschaftliche Forschungsanwendungen
PETT has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. PETT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PETT has been found to be effective in reducing blood glucose levels in diabetic animal models. Additionally, PETT has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
4-[(E)-2-phenylethenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11-13-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-8H,(H2,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBOEVZTKCPDJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethenyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3233150.png)
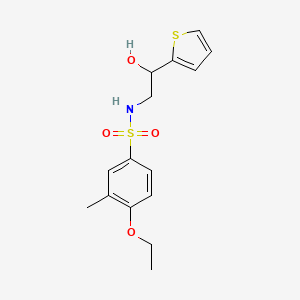
![2-(Benzylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3233163.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3233174.png)
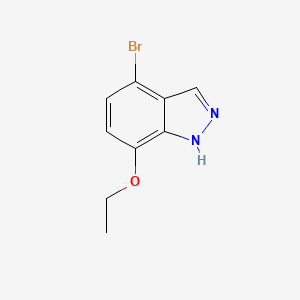
![1-[(4-Bromo-2,6-difluorophenyl)carbonyl]pyrrolidine](/img/structure/B3233187.png)
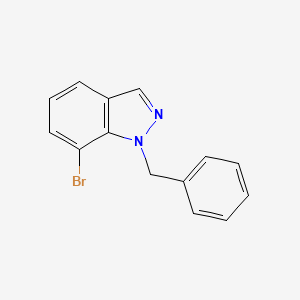
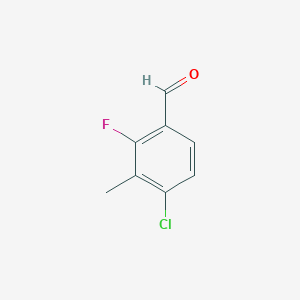
![6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3233205.png)


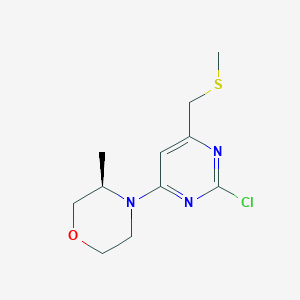
![7-Fluoro-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3233233.png)
